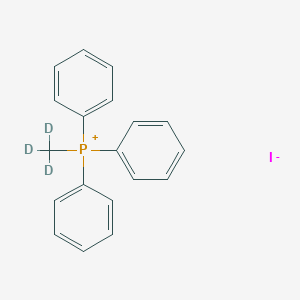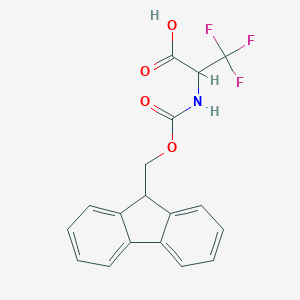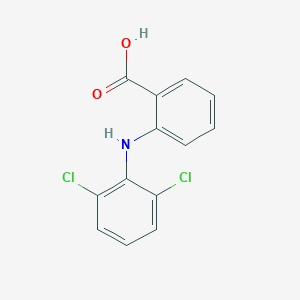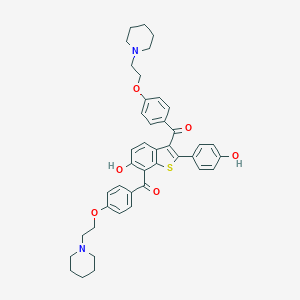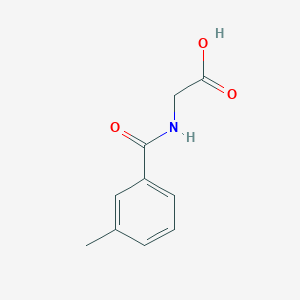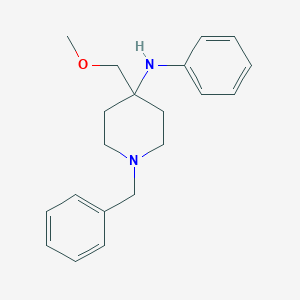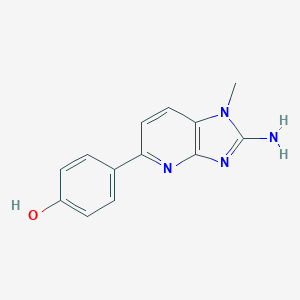
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, also known as PhIP, is one of the most abundant heterocyclic amines (HCAs) in cooked meat . It is formed at high temperatures from the reaction between creatine or creatinine (found in muscle meats), amino acids, and sugar . It is also detected in products of animal origin, wine, beer, and smoked cheese .
Synthesis Analysis
PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ .Molecular Structure Analysis
The molecular formula of PhIP is C13H12N4 . It belongs to the class of pyridine heterocyclic amines and has a certain polarity .Chemical Reactions Analysis
The formation of PhIP is principally dependent on the temperature, heat transfer, and heating conditions . It is formed from heated products which contain sources of nitrogenous compounds, mainly heated foods of animal origin, such as proteins and creatine .Physical And Chemical Properties Analysis
PhIP has a molecular weight of 224.26 . It has a pKa value of 5.6 and is insoluble in water under alkaline conditions .Safety And Hazards
Orientations Futures
Future research could focus on strategies to inhibit the formation of PhIP. These strategies mainly include evaluating the effect of process parameters on PhIP formation and adding plant extracts or natural antioxidants to identify possible inhibitors . For example, Zanthoxylum bungeanum Maxim. leaf extract has been shown to be rich in polyphenols, which are efficient tools for inhibiting the formation of HAs .
Propriétés
Numéro CAS |
126861-72-1 |
|---|---|
Nom du produit |
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine |
Formule moléculaire |
C13H12N4O |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
4-(2-amino-1-methylimidazo[4,5-b]pyridin-5-yl)phenol |
InChI |
InChI=1S/C13H12N4O/c1-17-11-7-6-10(15-12(11)16-13(17)14)8-2-4-9(18)5-3-8/h2-7,18H,1H3,(H2,14,15,16) |
Clé InChI |
UGJXOCBVCWTJFP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C(C=C2)C3=CC=C(C=C3)O)N=C1N |
SMILES canonique |
CN1C2=C(N=C(C=C2)C3=CC=C(C=C3)O)N=C1N |
Synonymes |
4-(2-Amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol; 2-Amino-4’-hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




